molecular formula C12H14O3 B13204301 Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate CAS No. 63478-69-3

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

Cat. No.: B13204301
CAS No.: 63478-69-3
M. Wt: 206.24 g/mol
InChI Key: ADQSGWWTCUWLGD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a methyl group and a 4-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epoxidation of Alkenes: One common method for synthesizing methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes.

    Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as halohydrins, in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. These methods may utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, ammonia

Major Products Formed

    Oxidation: Carbonyl compounds

    Reduction: Alcohols

    Substitution: Diols, amines

Mechanism of Action

The mechanism of action of methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both a methyl group and a 4-methylphenyl group on the oxirane ring. This specific substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Properties

CAS No.

63478-69-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3

InChI Key

ADQSGWWTCUWLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C

Origin of Product

United States

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